1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of a high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various functionalized urea derivatives.
Scientific Research Applications
1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the methoxyethyl group can influence the compound’s solubility and bioavailability. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.
1-(2-ethoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
1-(2-methoxyethyl)-3-(1H-indol-3-yl)urea: Similar structure without the methyl group on the indole moiety.
Uniqueness
1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to the presence of both the methoxyethyl group and the methylated indole moiety
Biological Activity
1-(2-Methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and antimicrobial applications. Its unique structural features, including an indole moiety and a urea functional group, facilitate diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N2O2, and it has a molecular weight of approximately 246.31 g/mol. The presence of the methoxyethyl group enhances its lipophilicity, potentially improving its bioavailability.
Property | Value |
---|---|
Molecular Formula | C14H18N2O2 |
Molecular Weight | 246.31 g/mol |
Key Functional Groups | Urea, Indole |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole ring system is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to receptors and enzymes involved in cellular signaling pathways.
Potential Mechanisms Include:
- Inhibition of Transcription Factors : Research indicates that this compound may inhibit Gli1-mediated transcription, a pathway implicated in several cancers.
- Antimicrobial Activity : Studies have suggested that it exhibits antimicrobial properties, although the specific mechanisms remain under investigation.
Anticancer Properties
This compound has shown promise as an anticancer agent. It acts by inhibiting specific transcription factors that promote tumor growth. Structure-activity relationship (SAR) studies reveal that modifications to the indole and urea moieties can significantly influence its potency against various cancer cell lines.
Case Study: Glioma Cells
A study demonstrated that this compound effectively reduced the viability of glioma cells by interfering with Gli1 transcriptional activity. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary tests have shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of 1-methylindole with 2-methoxyethylamine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC). This process is carried out under controlled conditions to ensure high yields and purity.
Reaction Pathways
The compound can undergo various chemical reactions:
- Oxidation : Can yield hydroxylated derivatives.
- Reduction : Can produce amine derivatives.
- Substitution : The methoxyethyl group can be replaced with other functional groups under specific conditions.
Research Applications
The compound's unique structure makes it a valuable building block in medicinal chemistry. It is being explored for:
- Pharmaceutical Development : As a potential therapeutic agent for cancer and infectious diseases.
- Material Science : Due to its stability and reactivity, it may be useful in developing new materials or polymers.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-16-9-11(10-5-3-4-6-12(10)16)15-13(17)14-7-8-18-2/h3-6,9H,7-8H2,1-2H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIANYABFVKNOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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